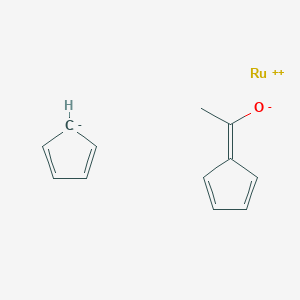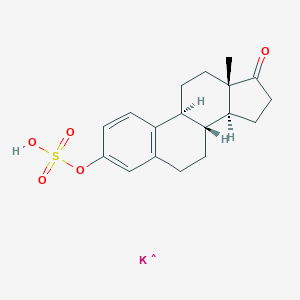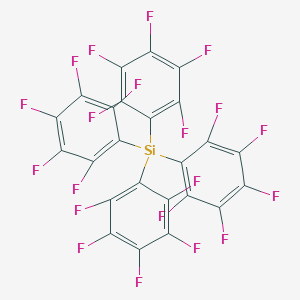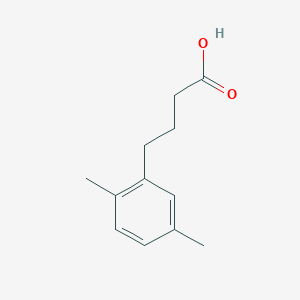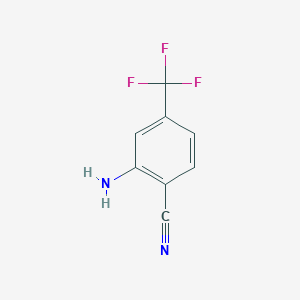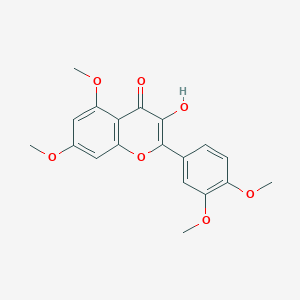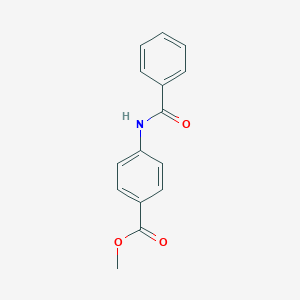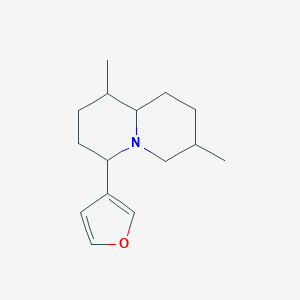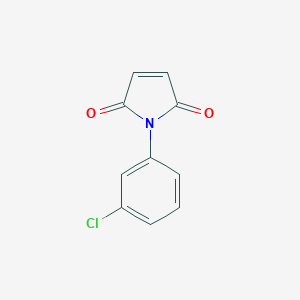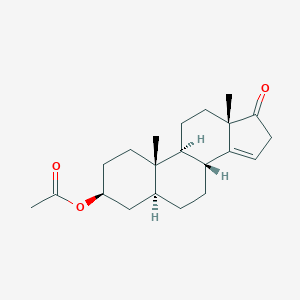![molecular formula C13H14O2 B073958 [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate CAS No. 1207-27-8](/img/structure/B73958.png)
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate, commonly known as TUTA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. TUTA has shown promising results in various scientific research applications due to its unique mechanism of action and physiological effects.
作用机制
TUTA exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting the activity of COX-2, TUTA reduces the production of prostaglandins, thereby reducing inflammation. TUTA also has antioxidant properties, which may contribute to its therapeutic benefits.
生化和生理效应
TUTA has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, TUTA has been shown to have anti-cancer properties. TUTA has been shown to induce apoptosis, or programmed cell death, in cancer cells. TUTA has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One of the advantages of using TUTA in lab experiments is its specificity for COX-2. Unlike other COX inhibitors, TUTA does not inhibit the activity of COX-1, which is involved in the production of prostaglandins that are important for maintaining the integrity of the gastrointestinal tract. However, one of the limitations of using TUTA in lab experiments is its low solubility in water, which may limit its bioavailability.
未来方向
There are several future directions for the study of TUTA. One potential direction is the development of TUTA-based drugs for the treatment of inflammatory conditions, such as arthritis. Another potential direction is the study of TUTA in the context of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of TUTA and its potential as a therapeutic agent.
合成方法
The synthesis of TUTA involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the preparation of the starting material, which is then subjected to a series of chemical reactions, including bromination, cyclization, and deprotection, to produce the final product. The yield of the synthesis process is dependent on various factors, including the quality of the starting material, the reaction conditions, and the expertise of the chemist.
科学研究应用
TUTA has been extensively studied in the field of medicinal chemistry due to its unique properties. One of the most promising applications of TUTA is its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and its inhibition has been shown to have therapeutic benefits in various inflammatory conditions. TUTA has also been studied for its potential in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
属性
CAS 编号 |
1207-27-8 |
|---|---|
产品名称 |
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate |
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate |
InChI |
InChI=1S/C13H14O2/c1-8(14)15-13-11-6-7-12(13)10-5-3-2-4-9(10)11/h2-5,11-13H,6-7H2,1H3/t11-,12+,13? |
InChI 键 |
VNBPMOWULQJFFK-FUNVUKJBSA-N |
手性 SMILES |
CC(=O)OC1[C@H]2CC[C@@H]1C3=CC=CC=C23 |
SMILES |
CC(=O)OC1C2CCC1C3=CC=CC=C23 |
规范 SMILES |
CC(=O)OC1C2CCC1C3=CC=CC=C23 |
同义词 |
Acetic acid (9-syn)-1,2,3,4-tetrahydro-1β,4β-methanonaphthalen-9-yl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



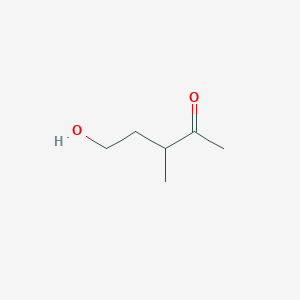
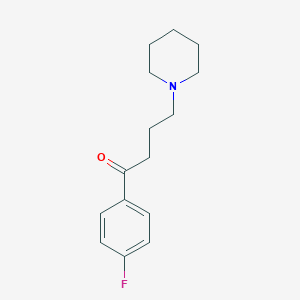
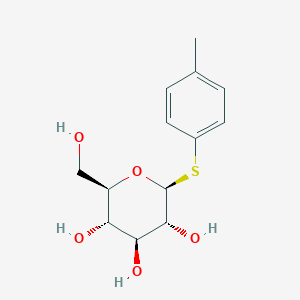
![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)
